molecular formula C13H15N3O4S2 B5599394 N-3-isoxazolyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

N-3-isoxazolyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5599394
M. Wt: 341.4 g/mol
InChI Key: XBQUSDPJHIHVHG-UHFFFAOYSA-N
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Description

Compounds with structures related to "N-3-isoxazolyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" are of significant interest due to their potential biological activities and applications in medicinal chemistry. The presence of isoxazole, thiophene, and sulfonyl piperidine moieties suggests a molecule that could exhibit unique interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions including the formation of isoxazole rings, sulfonylation, and carboxamide formation. For example, the synthesis of 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate showcases the complexity and versatility of reactions involving isoxazole derivatives (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing isoxazole and thiophene rings can be elucidated using techniques such as X-ray crystallography. The structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, for instance, was characterized to reveal intra and intermolecular hydrogen bonds, which are crucial for understanding the compound's molecular interactions and stability (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Isoxazole and thiophene derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which can significantly alter their chemical properties. The ability to undergo chemoselective reactions makes these compounds versatile intermediates in organic synthesis, leading to a wide range of biological activities (Sowmya et al., 2018).

Scientific Research Applications

Selective Receptor Antagonists

N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been identified as potent and selective small molecule ETA receptor antagonists. Structural modifications of the aryl group have shown enhanced activity, indicating the potential for therapeutic applications in conditions mediated by the ETA receptor (Wu et al., 1997).

Antimicrobial Agents

The antimicrobial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been explored, showing moderate to strong activity against both Gram-negative and Gram-positive bacteria. This suggests their potential as novel antimicrobial agents (Khalid et al., 2016).

Antifungal Applications

Compounds with isoxazole-3-carboxamido-4-carboxylic acid structures demonstrated antifungal activity against several phytopathogenic fungi, highlighting their potential use in agricultural fungicides (Vicentini et al., 2007).

Metabolism and Pharmacokinetics

Research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, elucidated its metabolism and disposition in humans, revealing comprehensive pharmacokinetic properties which are crucial for the development of insomnia treatments (Renzulli et al., 2011).

Synthetic Methodologies

Studies on the reduction of chromano-piperidine-fused isoxazolidines showcased tandem intramolecular rearrangements leading to novel compounds. Such research not only expands the chemical space of isoxazolyl compounds but also provides insights into new synthetic routes (Singh et al., 2017).

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c17-13(14-12-4-7-20-15-12)11-8-10(9-21-11)22(18,19)16-5-2-1-3-6-16/h4,7-9H,1-3,5-6H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQUSDPJHIHVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

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